4-Methyl-2(5H)-furanone
Overview
Description
4-Methyl-2(5H)-furanone, also known as 4-Methyl-2-butenoic acid, γ-lactone , is an organic compound. It is a member of the furanone family, which are heterocyclic compounds with a furan ring .
Synthesis Analysis
While specific synthesis methods for 4-Methyl-2(5H)-furanone were not found, similar compounds have been synthesized through various reactions. For instance, new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis
The molecular structure of 4-Methyl-2(5H)-furanone consists of a five-membered furan ring with a ketone and a methyl group attached . The exact 3D structure can be viewed using specific software .Scientific Research Applications
Synthesis and Reactivity : 4-Methyl-2(5H)-furanone has been used in the synthesis of various chemical compounds. For example, a study demonstrated its use in the conjugate addition reactions of thioacids and other compounds, leading to the preparation of new 4-thio-4,5-dihydro-2(3H)-furanones (Busqué et al., 2004). Another study explored its role in the synthesis of strigolactones, important in the germination of seeds of parasitic weeds (Malik et al., 2010).
Decomposition and Photolysis : The thermal decomposition reactions of 2(3H) and 2(5H) furanones, including 4-methyl variants, have been studied. These studies include theoretical calculations of the barriers, reaction enthalpies, and properties of intermediate species (Würmel et al., 2015).
Flavor and Aroma in Food : 4-Methyl-2(5H)-furanone and its derivatives are found in various foodstuffs, contributing to flavor and aroma. These compounds are formed as a result of Maillard reactions during cooking and are also found in fruits like strawberries and pineapples. They have been studied for their role in the flavor of soy sauce, beer, and other fermented products (Slaughter, 2007).
Synthetic Applications : Several studies have focused on the synthesis of different derivatives of 4-Methyl-2(5H)-furanone for various applications. For instance, the synthesis of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, a flavor compound, was investigated, highlighting the influence of bases on its production (Tian et al., 2009). Another study presented an efficient method for synthesizing a seed germination inhibitor, 3,4,5-trimethyl-2(5H)-furanone (Surmont et al., 2010).
Biological Functions and Effects : Research has revealed the role of furanones, including 4-Methyl-2(5H)-furanone, in biological systems. For example, furanones like 5-methyl-4-hydroxy-3(2H)-furanone act as pheromones in certain insects and have antimicrobial properties. They are also involved in plant defense mechanisms against bacteria (Schwab, 2013).
Mutagenic Effects : Some derivatives of 4-Methyl-2(5H)-furanone have been studied for their mutagenic effects. These studies are crucial in understanding the potential risks associated with these compounds in various environments, including their presence in treated water (Lalonde et al., 1997).
Safety And Hazards
The safety data sheet for a similar compound, 4-Methyl-2-pentenal, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
3-methyl-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-5(6)7-3-4/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEYQBNQZKUWKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210148 | |
Record name | 2(5H)-Furanone, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2(5H)-furanone | |
CAS RN |
6124-79-4 | |
Record name | 2(5H)-Furanone, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006124794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(5H)-Furanone, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-2(5H)-furanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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